molecular formula C25H24N4O3S2 B2922178 6-(benzoylamino)-N-(3-phenylpropyl)chromane-3-carboxamide CAS No. 1251594-04-3

6-(benzoylamino)-N-(3-phenylpropyl)chromane-3-carboxamide

Cat. No.: B2922178
CAS No.: 1251594-04-3
M. Wt: 492.61
InChI Key: WGWAIESOMJZEIL-UHFFFAOYSA-N
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Description

6-(benzoylamino)-N-(3-phenylpropyl)chromane-3-carboxamide is a useful research compound. Its molecular formula is C25H24N4O3S2 and its molecular weight is 492.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystallography

The synthesis of compounds related to "6-(benzoylamino)-N-(3-phenylpropyl)chromane-3-carboxamide" involves complex chemical processes that yield compounds with potential applications in materials science, pharmaceuticals, and research tools. The crystal structures of these compounds often exhibit interesting features such as centrosymmetric hydrogen-bonded dimers, controlled by a combination of π–π interactions and weak C–H···O hydrogen bonding, which could be important for designing new materials with specific properties. Supramolecular aggregation in these compounds is influenced by their molecular geometry and interaction forces, indicating their potential utility in forming novel crystalline structures with unique properties (Kranjc et al., 2012).

Synthetic Studies and Derivatives

Research on derivatives of "this compound" explores the synthesis of novel compounds that could serve as precursors for further chemical transformations or as bioactive molecules. For example, studies have focused on creating bis-heterocyclic amine and carboxamide derivatives through synthetic pathways that may be relevant for developing new drugs or chemical probes for biological systems (Abdelrazek et al., 2012).

Molecular Interactions and Properties

Investigations into the structural properties and interactions within molecules related to "this compound" provide insights into their potential applications in designing more efficient chemical reactions and understanding the fundamental aspects of molecular interactions. Studies on peri-interactions and bond formation between electron-rich atomic centers and N-phenylcarboxamides or nitroalkenyl groups offer valuable information for the development of novel organic compounds with enhanced reactivity and specificity (O'Leary et al., 2005).

Biological Activity and Catalysis

Some derivatives of "this compound" exhibit biological activity, which could be leveraged for therapeutic applications. The synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives and their evaluation for antibacterial and antifungal activities demonstrate the potential of these compounds in medicinal chemistry. The use of environmentally benign catalysts for their synthesis underlines the importance of sustainable chemistry practices in developing new bioactive molecules (Ighilahriz-Boubchir et al., 2017).

Properties

IUPAC Name

4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2-ethylsulfanyl-6-(4-methylphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S2/c1-3-33-24-26-22-21(34-24)23(31)29(19-10-8-16(2)9-11-19)25(32)28(22)15-20(30)27-13-12-17-6-4-5-7-18(17)14-27/h4-11H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWAIESOMJZEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)N3CCC4=CC=CC=C4C3)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.